Allyldimethylsilane
Overview
Description
Allyldimethylsilane is an organosilicon compound with the formula CH2=CHCH2Si(CH3)2H . It is a colorless liquid used in organic synthesis .
Synthesis Analysis
This compound can be synthesized from Chlorodimethylsilane and Allylmagnesium chloride . It can also be synthesized through the borane-catalysed polycondensation of hydrosilanes and alkoxysilanes .Molecular Structure Analysis
The molecular formula of this compound is C5H12Si . It consists of the trimethylsilyl group attached to an allyl group .Physical and Chemical Properties Analysis
This compound has a boiling point of 69 °C and a density of 0.710 g/mL at 20 °C . Its refractive index is 1.408 .Scientific Research Applications
Synthesis of Cyclopentanols, Oxetanes, and Tetrahydrofurans
ADTS has been effectively used in the synthesis of cyclopentanols through Lewis acid mediated annulation with electron-deficient olefins. The resulting silylcyclopentanes can be converted to cyclopentanols under mild, non-epimerizing oxidative conditions. Additionally, ADTS facilitates efficient annulation onto aldehydes to yield oxetanes and tetrahydrofurans, expanding its utility in the synthesis of heterocyclic compounds (Groaning, Brengel, & Meyers, 1998).
Advances in Organic Synthesis
Over the last three decades, allylsilanes, including ADTS, have been extensively utilized in organic synthesis. Recent developments have showcased their transformation through electrophilic, radical, and organometallic processes, with a significant focus on stereocontrol arising from these transformations (Chabaud, James, & Landais, 2004).
Interactions with Alcohols and Ethers
The allyldimethylsilyl cation, derived from diallyldimethylsilane, reacts with alcohols and ethers to produce adducts, showcasing the reactive nature of ADTS in ion cyclotron resonance studies. This reactivity is essential for understanding the behavior of ADTS in complex organic reactions (Blair, Trenerry, & Bowie, 1980).
Polymerization Processes
ADTS has been employed in acyclic diene metathesis polymerization, leading to the synthesis of unsaturated poly[carbo(dimethyl)silanes]. This application highlights its role in the development of new polymeric materials with potential applications in various industrial sectors (Wagener & Smith, 1991).
Cross-Coupling Reactions
The sodium salts of allyldimethylsilanol have been used in palladium-catalyzed cross-coupling reactions with aryl bromides, leading to the synthesis of allylated and crotylated arenes. This application underscores the utility of ADTS derivatives in facilitating bond-forming reactions that are fundamental to organic synthesis (Denmark & Werner, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Allyldimethylsilane is an organosilicon compound with the formula CH2=CHCH2Si(CH3)2 . The primary targets of this compound are not well-documented in the literature. This could be due to the compound’s relatively recent discovery or its specialized use in certain fields.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent biochemical reactions.
Properties
InChI |
InChI=1S/C5H11Si/c1-4-5-6(2)3/h4H,1,5H2,2-3H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMGMUODZNQAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883921 | |
Record name | Silane, dimethyl-2-propen-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3937-30-2 | |
Record name | Silane, dimethyl-2-propen-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, dimethyl-2-propen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, dimethyl-2-propen-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Allyldimethylsilane in organic synthesis?
A1: this compound is a versatile reagent in organic synthesis, primarily utilized for introducing allyl groups into molecules. It participates in various reactions, including:
- Palladium-catalyzed cross-coupling reactions: It acts as a pyridyl transfer reagent when reacted with aryl iodides in the presence of silver(I) oxide, leading to the formation of new carbon-carbon bonds. []
- Silicon-tether ring-closing metathesis: It serves as a precursor for building trisubstituted olefins, useful intermediates in synthesizing complex molecules. [, ]
- Enantioselective conjugate additions: When incorporated into α,β-unsaturated β-silyl imide substrates, it facilitates the addition of carbon-centered nucleophiles with high enantioselectivity, as demonstrated in the synthesis of (+)-Lactacystin. [, ]
- Hydrosilylation reactions: It can undergo hydrosilylation with 9-borabicyclo[3.3.1]nonane (9-BBN) to produce boron-modified polycarbosilanes, potential precursors for ceramic materials. []
Q2: How does this compound interact with transition metals like ruthenium?
A2: this compound can coordinate to transition metals like ruthenium, forming unique organometallic complexes. For instance, it reacts with the ruthenium complex RuH2(H2)2(PCy3)2, leading to the formation of [RuH2{η4-HSiMe2(CHCHMe)}(PCy3)2]. This complex exhibits interesting reactivity due to the coordination of a vinylsilane ligand to the ruthenium center via both Ru−(η2-H−Si) and Ru−(η2-CC) bonds. []
Q3: What are the different ways to synthesize this compound?
A3: While traditional methods exist, a novel Peterson olefination reaction was developed to synthesize this compound. This approach offers a valuable alternative, potentially with improved yields or regioselectivity depending on the desired product. [, ]
Q4: Can the reactivity of this compound be modified?
A4: Yes, the reactivity of this compound can be tuned. For instance, converting it into the corresponding Allylchlorodimethylsilane can alter its reactivity profile, making it suitable for different synthetic transformations. []
Q5: How does this compound react with carbenes?
A5: The reaction of this compound with carbenes, such as 1,2,2-Trifluoroethylidene, leads to both silicon-hydrogen insertion and double bond addition products. The selectivity of these reactions can vary depending on the specific carbene and reaction conditions. []
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